4-chloro-N,N-dimethylpyridine-3-sulfonamide
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Overview
Description
4-chloro-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound belongs to the class of pyridine sulfonamides, which are known for their wide range of applications in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine with dimethylamine and a sulfonating agent. One common method is the reaction of 4-chloropyridine with chlorosulfonic acid, followed by the addition of dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
4-chloro-N,N-dimethylpyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Biological Research: It can be used to study enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound can also participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Similar structure with a bromine atom instead of a chlorine atom.
4-chloro-2,3-dimethylpyridine 1-oxide: Similar pyridine structure with different functional groups.
Uniqueness
4-chloro-N,N-dimethylpyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H9ClN2O2S |
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Molecular Weight |
220.68 g/mol |
IUPAC Name |
4-chloro-N,N-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9ClN2O2S/c1-10(2)13(11,12)7-5-9-4-3-6(7)8/h3-5H,1-2H3 |
InChI Key |
QOGGNMQQRPEPQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CN=C1)Cl |
Origin of Product |
United States |
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